2,5-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a thiophene ring substituted with chlorine atoms at positions 2 and 5, and a carboxamide group attached to the thiophene ring. Additionally, it contains an oxazole ring with a methyl group at position 5, which is linked to the carboxamide group via a methylene bridge.
Preparation Methods
The synthesis of 2,5-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Chlorination: The thiophene ring is then chlorinated at positions 2 and 5 using reagents such as sulfuryl chloride or chlorine gas under controlled conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.
Coupling Reaction: The final step involves the coupling of the chlorinated thiophene ring with the oxazole ring via a methylene bridge, forming the carboxamide linkage. This can be achieved using reagents such as sodium hydride and appropriate solvents.
Chemical Reactions Analysis
2,5-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chlorine atoms on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2,5-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-3-carboxamide has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, and disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2,5-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-3-carboxamide can be compared with other similar compounds, such as:
2,5-dichlorothiophene-3-carboxamide: Lacks the oxazole ring and methyl group, resulting in different chemical and biological properties.
N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-3-carboxamide: Lacks the chlorine atoms on the thiophene ring, leading to variations in reactivity and biological activity.
2,5-dichloro-N-(methyl)thiophene-3-carboxamide: Contains a methyl group directly attached to the carboxamide nitrogen, which may influence its chemical behavior and biological effects.
Properties
IUPAC Name |
2,5-dichloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-5-6(4-14-16-5)3-13-10(15)7-2-8(11)17-9(7)12/h2,4H,3H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVKEWPLSYEHDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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